5,5'-[(4-hydroxyphenyl)methylene]bis[6-hydroxy-2-(methylthio)-4(3H)-pyrimidinone]
Description
This compound belongs to a class of molecules that include bis-pyrimidinones and derivatives with potential applications in various fields, including materials science and medicinal chemistry. These compounds often contain multiple functional groups that can interact with biological systems or contribute to unique material properties.
Synthesis Analysis
Synthesis of similar compounds often involves cyclocondensation reactions with heteronucleophiles, yielding a variety of heterocycles with masked or unmasked aldehyde functionality (Mahata et al., 2003). Efficient regiospecific synthesis techniques have been developed for creating complex molecules with high precision.
Molecular Structure Analysis
The molecular structure of related compounds has been determined through methods such as X-ray crystallography, confirming the arrangement of atoms within the molecule and providing insights into the interactions that govern their properties (Barakat et al., 2015).
Chemical Reactions and Properties
Compounds with similar functional groups exhibit a range of chemical reactions, including nucleophilic ring opening and cyclocondensation, leading to the formation of novel heterocyclic scaffolds (Amareshwar et al., 2011). These reactions are crucial for the diversification of molecular scaffolds in synthetic chemistry.
Physical Properties Analysis
The physical properties of similar compounds, such as solubility, thermal stability, and crystallinity, have been extensively studied. For instance, polyimides derived from related diamines show high thermal stability and good solubility in organic solvents, indicative of the robust nature of these materials (Guan et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity and the potential for forming various derivatives, are influenced by the functional groups present in the molecule. Studies have shown that such compounds can undergo a range of reactions, leading to diverse structural motifs with potential application in drug design and materials science (Misra & Ila, 2010).
properties
IUPAC Name |
4-hydroxy-5-[(4-hydroxy-2-methylsulfanyl-6-oxo-1H-pyrimidin-5-yl)-(4-hydroxyphenyl)methyl]-2-methylsulfanyl-1H-pyrimidin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O5S2/c1-27-16-18-12(23)10(13(24)19-16)9(7-3-5-8(22)6-4-7)11-14(25)20-17(28-2)21-15(11)26/h3-6,9,22H,1-2H3,(H2,18,19,23,24)(H2,20,21,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQKEFSWNKXLKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C(C(=O)N1)C(C2=CC=C(C=C2)O)C3=C(N=C(NC3=O)SC)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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